![molecular formula C10H7NO2 B1611278 [1,3]Dioxolo[4,5-g]isoquinoline CAS No. 269-44-3](/img/structure/B1611278.png)
[1,3]Dioxolo[4,5-g]isoquinoline
Description
“[1,3]Dioxolo[4,5-g]isoquinoline” is a chemical compound that has been used in scientific research . It is also known as TDIQ or 6,7-methylenedioxy-1,2,3,4-tetrahydroisoquinoline . The molecular formula of this compound is C10H7NO2 .
Synthesis Analysis
The synthesis of isoquinoline derivatives has attracted considerable attention from chemists and pharmacologists over recent years due to their wide range of biological activities . Aminoalkylation of indole and its derivatives with cotarnine occurs regioselectively at the nitrogen atom of the indole fragment to give the corresponding 5-(1-indolyl)-4-methoxy-6-methyl-5,6,7,8-tetrahydro [1,3]dioxolo [4,5- g ]isoquinolines .
Molecular Structure Analysis
The molecular structure of “[1,3]Dioxolo[4,5-g]isoquinoline” can be analyzed using various spectroscopic techniques. For instance, it has been reported that this compound has spectra that include 2 NMR and 1 FTIR .
Chemical Reactions Analysis
The chemical reactions involving “[1,3]Dioxolo[4,5-g]isoquinoline” are complex and can involve multiple steps. For instance, one study reported a catalyst-free ambient temperature synthesis of isoquinoline-fused benzimidazoles from 2-alkynylbenzaldehydes via alkyne hydroamination .
Physical And Chemical Properties Analysis
“[1,3]Dioxolo[4,5-g]isoquinoline” has a molecular weight of 173.17 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require further experimental analysis.
Future Directions
properties
IUPAC Name |
[1,3]dioxolo[4,5-g]isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-5H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFDGERFICTFQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C=NC=CC3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00507867 | |
Record name | 2H-[1,3]Dioxolo[4,5-g]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3]Dioxolo[4,5-g]isoquinoline | |
CAS RN |
269-44-3 | |
Record name | 2H-[1,3]Dioxolo[4,5-g]isoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00507867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.